Welcome to the BenchChem Online Store!
molecular formula C14H17NO2 B8022755 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester CAS No. 91574-47-9

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester

Cat. No. B8022755
M. Wt: 231.29 g/mol
InChI Key: BEFRPENLYMDRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04536391

Procedure details

To a mixture of 10.2 ml (73 mmols) of diisopropylamine and 35 ml of THF was added 27.5 ml (66 mmols) of hexane solution (2.4 mol dm-3 solution) of butyl lithium at 0° C. in argon atmosphere, and the mixture was stirred for 15 minutes and then cooled to -78° C. With addition of 20 ml of a solution of 8.07 ml (60 mmols) of t-butyl acetate in THF, the mixture was stirred for 30 minutes. Subsequently 30 ml of THF solution of 9.8 g (50 mmols) of α-bromo-p-tolunitrile was added. After stirring the mixture at -78° C. for 1 hour, 20 ml of saturated aqueous solution of NH4Cl was added to the mixture. The resulting mixture was heated to room temperature and diluted with 100 ml of water, followed by extraction with ether. The extract was dried over MgSO4 and concentrated to obtain an oil, which was subjected to silica gel column chromatography (90:10 hexane-ethyl acetate to 60:40 hexane-ethyl acetate), giving 9.8 g (yield 85%) of 4-(2-t-butoxycarbonylethyl)-benzonitrile in the form of an oil.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
27.5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
8.07 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
saturated aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.CCCCCC.C([Li])CCC.[C:19]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[CH3:20].Br[CH2:28][C:29]1[CH:34]=[CH:33][C:32]([C:35]#[N:36])=[CH:31][CH:30]=1.[NH4+].[Cl-]>C1COCC1.O.CCCCCC.C(OCC)(=O)C>[C:23]([O:22][C:19]([CH2:20][CH2:28][C:29]1[CH:34]=[CH:33][C:32]([C:35]#[N:36])=[CH:31][CH:30]=1)=[O:21])([CH3:26])([CH3:25])[CH3:24] |f:5.6,9.10|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Five
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
27.5 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
8.07 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
saturated aqueous solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring the mixture at -78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oil, which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.